molecular formula C19H21N3O3S B11933174 1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one

1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one

Cat. No.: B11933174
M. Wt: 371.5 g/mol
InChI Key: HKMFKYDGIJGBER-UHFFFAOYSA-N
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Description

1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one involves several stepsThe reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells. The sulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Biological Activity

1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S with a molecular weight of approximately 318.39 g/mol. The presence of the sulfonyl group and the pyrrolidinone moiety is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising antiproliferative activities against various cancer cell lines such as HepG2 (liver), U251 (brain), PANC-1 (pancreatic), A549 (lung), and A375 (melanoma) .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG20.45Tubulin polymerization inhibition
U2510.80G2/M cell cycle arrest
PANC-10.70Induction of apoptosis
A5490.60Up-regulation of cleaved PARP
A3750.50Disruption of microtubule networks

The most effective compound in these studies was noted for its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Tubulin Inhibition : The compound binds to tubulin, preventing its polymerization into microtubules, which is crucial for mitosis.
  • Cell Cycle Arrest : It induces G2/M phase arrest, effectively halting cell division.
  • Apoptosis Induction : The up-regulation of apoptotic markers such as cleaved PARP and caspase-3 indicates that it triggers programmed cell death in cancer cells .

Case Studies

A notable study involved the administration of a related compound in a xenograft model using HepG2 cells in nude mice. The compound significantly inhibited tumor growth without noticeable toxicity, suggesting a favorable therapeutic index .

Another investigation into the structure-activity relationship (SAR) revealed that modifications to the quinoxaline moiety could enhance potency and selectivity against various kinases involved in tumor progression .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

1-[4-[(4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one

InChI

InChI=1S/C19H21N3O3S/c1-20-13-14-22(18-6-3-2-5-17(18)20)26(24,25)16-10-8-15(9-11-16)21-12-4-7-19(21)23/h2-3,5-6,8-11H,4,7,12-14H2,1H3

InChI Key

HKMFKYDGIJGBER-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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